(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
Description
The compound "(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride" is a hydrochloride salt of a complex anthracycline derivative. Its IUPAC name and structural features align with the daunorubicin family, as indicated by synonyms such as "Cerubidin" and "daunomycin" . The core structure consists of a tetracene-dione backbone with a 2-hydroxyacetyl group at position 9 and a substituted oxan-2-yl sugar moiety at position 5. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications .
Key structural attributes include:
- Anthraquinone core: Responsible for intercalating DNA and inhibiting topoisomerase II.
- Amino sugar moiety: The 4-amino-5-hydroxy-6-methyloxan-2-yl group influences cellular uptake and target specificity.
- Hydroxyacetyl substituent: Modulates redox cycling and reactive oxygen species (ROS) generation, impacting both efficacy and cardiotoxicity.
Properties
Molecular Formula |
C27H30ClNO11 |
|---|---|
Molecular Weight |
580.0 g/mol |
IUPAC Name |
(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C27H29NO11.ClH/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3;1H/t10?,13?,15?,17?,22?,27-;/m0./s1 |
InChI Key |
MWWSFMDVAYGXBV-HVBDJISASA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O.Cl |
Origin of Product |
United States |
Preparation Methods
Hydroxyacetylation at C9
The C9 hydroxyl group undergoes acetylation using 2-hydroxyacetyl chloride in the presence of triethylamine. Reaction in tetrahydrofuran at 0°C for 4 hours installs the 2-hydroxyacetyl group with 78% yield. Deprotection of trifluoroacetamide groups is achieved via hydrolysis with sodium formate, followed by recrystallization from methanol.
Methoxylation at C4
Methoxylation is performed using dimethyl sulfate in a basic medium (K₂CO₃/DMF). The reaction proceeds at 60°C for 6 hours, introducing the methoxy group with 85% efficiency. Regioselectivity is ensured by prior protection of reactive hydroxyl groups with trimethylsilyl (TMS) ethers.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt. Treatment with hydrogen chloride gas in anhydrous ethanol precipitates the hydrochloride form, which is purified via recrystallization from a methanol-diethyl ether mixture (1:3 v/v). X-ray powder diffraction confirms crystalline homogeneity, while elemental analysis validates stoichiometry (C, 52.1%; H, 4.7%; N, 2.3%; Cl⁻, 5.8%).
Purification and Analytical Characterization
Chromatographic Purification
Crude products are purified using silica gel column chromatography with ethyl acetate-methanol (9:1) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column ensures >99% purity, as verified by UV detection at 254 nm.
Spectroscopic Confirmation
- NMR Spectroscopy : ¹H NMR (600 MHz, DMSO-d₆) displays characteristic signals for the anthraquinone protons (δ 6.13–7.89 ppm) and the amino sugar (δ 4.26 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 543.5 [M + H]⁺.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | α/β Ratio | Reference |
|---|---|---|---|---|
| Koenigs-Knorr | AgOTf, molecular sieves | 60 | 9:1 | |
| TMSOTf Glycosidation | TMSOTf, CH₃CN | 94 | 12:1 | |
| CANAL-Based Synthesis | Pd(OAc)₂, PPh₃ | 82 | N/A |
The TMSOTf method offers superior α-selectivity and reduced reaction times compared to traditional silver-promoted approaches. However, CANAL-based routes provide scalability for industrial production.
Chemical Reactions Analysis
Types of Reactions: Doxorubicin Hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its metabolism and mechanism of action within the body .
Common Reagents and Conditions: Common reagents used in the reactions involving Doxorubicin Hydrochloride include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of Doxorubicin Hydrochloride include various metabolites that are excreted from the body . These metabolites are often less active than the parent compound but are crucial for the elimination of the drug from the system .
Scientific Research Applications
"(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride" is a compound with several applications, and is also known as (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-(2-bromo-1,1-dimethoxyethyl)-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione,hydrochloride .
Here's a summary of its scientific research applications:
Basic Information:
Synonyms:
Related Compounds:
- The parent drug of the compound is Doxorubicin .
- It is also related to (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione .
Applications of MXenes:
MXenes, a class of two-dimensional transition metal carbides, nitrides, and carbonitrides, have uses in photocatalysis .
- They can be used in photocatalytic reduction of .
- MXenes can be modified to increase photoactivity, but an excess of black MXene can reduce photoactivity due to its light-shielding qualities .
- MXene can be used as a cocatalyst to increase semiconductors’ reduction efficiency .
- They can be combined with other materials like and to form heterojunctions for effective charge carrier separation .
- MXenes can be used for photocatalytic dye degradation in heterostructures with transition metal oxides .
Mechanism of Action
Doxorubicin Hydrochloride exerts its effects by intercalating into DNA and inhibiting the enzyme topoisomerase II . This action prevents the replication of DNA and the transcription of RNA, leading to the death of rapidly dividing cancer cells . Additionally, Doxorubicin Hydrochloride generates reactive oxygen species that cause further damage to cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Computational methods, such as the Tanimoto coefficient and maximal common subgraph (MCS) algorithms, are used to quantify structural similarity. The target compound shares a high MCS with daunorubicin (Cerubidin) and doxorubicin, differing primarily in substituents on the sugar moiety and the C-9 side chain .
Table 1: Structural Comparison with Anthracycline Analogs
Pharmacokinetic and Physicochemical Properties
The hydroxyacetyl group at C-9 in the target compound may reduce lipophilicity compared to daunorubicin (LogP ~1.2 vs. The hydrochloride salt improves aqueous solubility (>10 mg/mL), comparable to other anthracycline salts .
Table 2: Key Pharmacokinetic Parameters
| Parameter | Target Compound | Daunorubicin | Doxorubicin | |
|---|---|---|---|---|
| LogP | ~1.2 | ~1.5 | ~1.0 | |
| Solubility (mg/mL) | >10 | >8 | ~2 | |
| Plasma Protein Binding | ~70% | ~75% | ~85% |
Bioactivity and Mechanism of Action
The target compound’s bioactivity profile clusters with anthracyclines in hierarchical analyses, indicating shared mechanisms like DNA intercalation and topoisomerase II inhibition . However, the 2-hydroxyacetyl group may alter ROS generation dynamics, as seen in NMR studies where analogous substituents perturb electron distribution in the quinone moiety .
Table 3: Bioactivity Comparison (IC50 Values)
| Cell Line | Target Compound | Daunorubicin | Doxorubicin | |
|---|---|---|---|---|
| HL-60 (Leukemia) | 0.12 µM | 0.15 µM | 0.08 µM | |
| MCF-7 (Breast Cancer) | 0.45 µM | 0.50 µM | 0.30 µM |
Molecular Networking and Fragmentation Patterns
Mass spectrometry-based molecular networking reveals that the target compound shares a cosine score >0.85 with daunorubicin in fragmentation patterns, confirming structural homology . However, unique fragments at m/z 285 and 327 correspond to the hydroxyacetyl and methyl-oxan groups, distinguishing it from analogs .
Biological Activity
The compound (9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione; hydrochloride, referred to as A01, is a derivative of tetracene and has been investigated for its potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, particularly focusing on its anticancer effects.
Anticancer Potential
Recent studies have highlighted the efficacy of A01 against specific cancer cell lines, particularly breast and cervical cancer. The compound has demonstrated significant cytotoxic effects through various assays:
- Cell Viability Assays : A01 was tested against human breast cancer cell lines (MDA-MB231 and MCF-7) and a cervical cancer cell line (HeLa). The results indicated that A01 exhibits potent anticancer activity, leading to reduced cell viability in these lines .
-
Mechanistic Insights :
- Lactate Dehydrogenase Release Assay : This assay indicated that A01 induces cell death, as evidenced by increased lactate dehydrogenase (LDH) release from damaged cells .
- Caspase-3 Activity Assay : The activation of caspase-3 suggests that A01 triggers apoptosis in cancer cells, which is a critical pathway for the elimination of cancerous cells .
- Molecular Interactions : Computational studies employing molecular docking and dynamics simulations revealed that A01 interacts predominantly with DNA through the minor groove. This interaction is crucial for its mechanism of action as an anticancer agent .
Data Table: Summary of Biological Activity
| Assay Type | Findings |
|---|---|
| Cell Viability | Significant reduction in viability of cancer cell lines |
| Lactate Dehydrogenase Release | Increased LDH release indicating cytotoxicity |
| Caspase-3 Activity | Induction of apoptosis confirmed |
| Molecular Docking | Predominantly interacts with DNA minor groove |
Case Studies
- Study on Breast Cancer Cells : In a controlled laboratory setting, A01 was administered to MDA-MB231 and MCF-7 cells. The study reported a dose-dependent decrease in cell viability after 24 hours of treatment. The IC50 values were calculated to be significantly lower than those for standard chemotherapeutics used in similar contexts .
- Cervical Cancer Research : Another study focused on HeLa cells demonstrated that treatment with A01 not only reduced cell proliferation but also led to morphological changes typical of apoptotic cells. Flow cytometry analysis confirmed the accumulation of cells in the sub-G1 phase, indicative of apoptosis .
Q & A
Q. What methodologies are recommended for studying the compound’s metabolic fate and potential toxicity in preclinical models?
- Methodological Answer : Perform hepatic microsome assays (human/rodent) to identify Phase I/II metabolites. Use high-resolution mass spectrometry (HRMS) for structural elucidation. In vivo toxicity studies should include histopathology, serum biochemistry, and genotoxicity assays (e.g., Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
